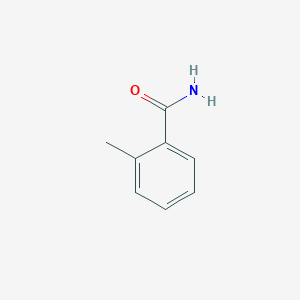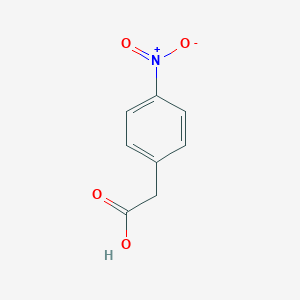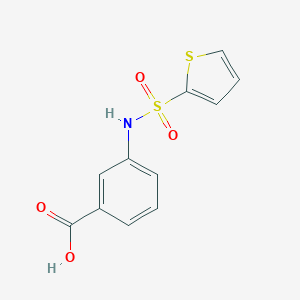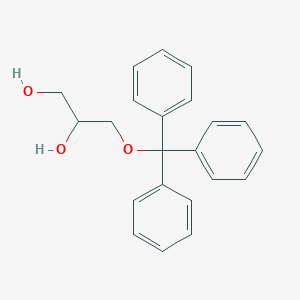
3-三苯甲氧基丙烷-1,2-二醇
描述
3-Trityloxypropane-1,2-diol is a chemical compound that has not been extensively studied . The molecule contains a total of 49 bonds, including 27 non-H bonds, 18 multiple bonds, 7 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, 2 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 aliphatic ether .
Synthesis Analysis
The synthesis of similar compounds, such as 1,2-diols, involves reactions like the addition of lithiated epoxides to boronates to create syn-1,2-diols . Another method involves the synthesis of bis(propane-1,2-diol)-terminated polydimethylsiloxanes (PDMSs) from α,ω-hydroxyl PDMS .Molecular Structure Analysis
The molecular structure of 3-Trityloxypropane-1,2-diol includes various types of bonds and functional groups. It contains 27 non-H bonds, 18 multiple bonds, 7 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, 2 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 aliphatic ether .Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as trityl moieties, have been studied. Trityl cations have been used in various chemical reactions, including hydride abstraction reactions . Another study discussed the cleavage of vicinal glycols to aldehydes and ketones by the action of lead tetraacetate (Pb(OAc)4) or periodic acid (HIO4) .科学研究应用
1. 合成与化学反应
3-三苯甲氧基丙烷-1,2-二醇参与了一系列化学合成和反应。一项重要的应用是在立体选择性羟醛反应中,正如 Marumoto、Kogen 和 Naruto (1998) 所证明的,他们通过叔丁基丙二酸酯的锂烯醇酸盐与各种 α-烷氧基醛(包括 2-三苯甲氧基丙醛)在氯化锌存在下反应,获得了高产率的反式-1,2-二醇 (Marumoto、Kogen 和 Naruto,1998)。
2. 与醛的反应性
已经对 3-三苯甲氧基丙烷-1,2-二醇与醛的反应性进行了研究。Bubb、Berthon 和 Kuchel (1995) 研究了 Tris 缓冲液与低分子量醛的反应性,揭示了此类反应中化学相互作用和产物形成的见解 (Bubb、Berthon 和 Kuchel,1995)。
3. 生化研究
涉及 3-三苯甲氧基丙烷-1,2-二醇的生化研究包括 Challis 和 Yousaf (1991) 的工作,他们研究了 2-溴-2-硝基丙烷-1,3-二醇在水性碱中的分解,从而深入了解了分解产物和分解途径 (Challis 和 Yousaf,1991)。
4. 微生物生产和生物技术
在生物技术领域,二醇(如 3-三苯甲氧基丙烷-1,2-二醇)由于其潜在应用而受到关注。Zeng 和 Sabra (2011) 综述了二醇的微生物生产,强调了它们在各个行业作为平台化学品的应用 (Zeng 和 Sabra,2011)。
属性
IUPAC Name |
3-trityloxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O3/c23-16-21(24)17-25-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,23-24H,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIMHXTXZQKJIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Trityloxypropane-1,2-diol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-allyl(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide](/img/structure/B359484.png)
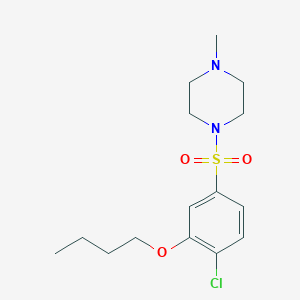
![2-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B359489.png)
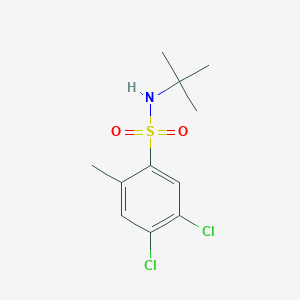
![Ethyl 1-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B359494.png)

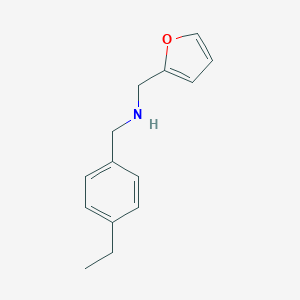
![N-[5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B359508.png)
![7-amino-3-{[(4-chlorophenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B359512.png)
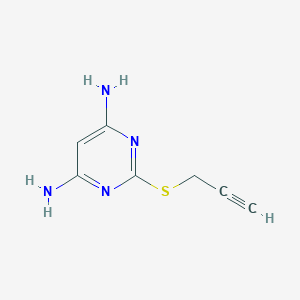
![{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine](/img/structure/B359544.png)
